(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine
Overview
Description
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of transaminase enzymes to catalyze the reaction, providing high enantioselectivity and yield . The reaction conditions often include mild temperatures and environmentally friendly solvents such as water.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and integrated reactor-crystallizer systems. These methods enhance the efficiency and scalability of the production process, allowing for the continuous synthesis and crystallization of the compound .
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various amine derivatives, ketones, and substituted aromatic compounds, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in the synthesis of rivastigmine, the compound acts as a precursor that undergoes enzymatic transformations to produce the active drug. The molecular targets and pathways involved in these transformations include amine transaminases and other enzymes that facilitate the conversion of the compound into its desired form .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-Methoxyphenylethylamine: Similar to 3-methoxyphenethylamine but with the methoxy group in a different position, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds. These properties enhance its utility in various applications, particularly in the pharmaceutical industry.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVQMCRUQATAG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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